molecular formula C21H19ClN2O4 B2791912 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-35-0

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2791912
CAS No.: 942009-35-0
M. Wt: 398.84
InChI Key: SORNEVDZOGVMPO-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 942009-35-0) is a complex organic molecule with a molecular weight of 398.84 g/mol and the formula C21H19ClN2O4 . This compound features a 1,6-dihydropyridine core substituted at the nitrogen with a (4-chlorophenyl)methyl group and at the 3-position with a carboxamide linkage to a 2,4-dimethoxyphenyl ring . This specific arrangement of functional groups confers distinct electronic properties and lipophilicity, making it a valuable scaffold in medicinal chemistry and drug discovery research . The 6-oxo (carbonyl) group and the carboxamide functionality are key hydrogen-bonding sites that can facilitate targeted molecular interactions with biological systems . Researchers are exploring this compound and its structural analogs as potential intermediates for the development of novel bioactive agents . Similar 1,6-dihydropyridine and pyrimidinone derivatives have been extensively studied for their diverse biological activities, including antifungal properties, highlighting the therapeutic relevance of this chemical class . This product is intended for research purposes as a building block or screening compound in the synthesis and development of new pharmaceutical candidates. It is supplied for Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-27-17-8-9-18(19(11-17)28-2)23-21(26)15-5-10-20(25)24(13-15)12-14-3-6-16(22)7-4-14/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORNEVDZOGVMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue identified is 5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8). Below is a detailed comparison:

Parameter Target Compound Analog (CAS 338977-35-8)
Substituent at Position 1 4-Chlorophenylmethyl 3-Chlorophenylmethyl
Substituent at Position 3 N-(2,4-dimethoxyphenyl) N-(4-methoxyphenyl)
Pyridine Ring Modification No additional substituents 5-Chloro substituent
Molecular Formula C₂₁H₂₀ClN₂O₄ C₂₀H₁₆Cl₂N₂O₃
Molar Mass (g/mol) 411.85 403.26

Key Differences and Implications

Substituent Position on Benzyl Group :

  • The target compound’s 4-chlorophenylmethyl group (para-substituted chlorine) may enhance steric accessibility compared to the analog’s 3-chlorophenylmethyl (meta-substituted) group. Para-substitution often improves binding affinity in receptor-ligand interactions due to optimized spatial orientation .

In contrast, the analog’s single 4-methoxyphenyl group may reduce steric hindrance, favoring faster metabolic clearance .

Pyridine Ring Substitution: The analog’s 5-chloro substituent adds electronegativity to the pyridine ring, which could influence electron distribution and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). The absence of this group in the target compound may reduce polarity but enhance solubility in nonpolar solvents .

Hypothesized Pharmacological Impact

  • Target Compound : Likely exhibits higher membrane permeability due to increased lipophilicity from dimethoxy groups. The para-chlorobenzyl group may enhance target selectivity in kinase inhibition.
  • Analog (CAS 338977-35-8) : The 5-chloro substituent could improve binding to hydrophobic enzyme pockets, but the single methoxy group might limit bioavailability.

Research Findings and Data Gaps

While structural differences are well-defined, experimental data on biological activity, toxicity, or pharmacokinetics for these compounds remain scarce. For instance:

  • No IC₅₀ values or enzymatic inhibition studies are publicly available for direct efficacy comparisons.
  • Computational modeling (e.g., molecular docking) could further elucidate structure-activity relationships.

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with a 4-chlorophenyl group and a 2,4-dimethoxyphenyl group. Its chemical formula is C21H19ClN2O4C_{21}H_{19}ClN_{2}O_{4}, and it has been identified by the CAS number 942009-35-0.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by targeting specific molecular pathways. For example, compounds derived from this scaffold have been evaluated for their effects on cell proliferation and viability in various cancer types, including pancreatic and colorectal cancers .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. Research suggests that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases .

The biological effects of this compound are believed to stem from its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key signaling pathways involved in cell growth, apoptosis, and inflammation.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of several derivatives against clinical isolates. The results indicated that certain derivatives showed potent activity with significant inhibition zones against S. aureus .
  • Anticancer Evaluation : In vitro assays demonstrated that the compound could significantly reduce cell viability in pancreatic cancer cell lines through apoptosis induction .
  • Anti-inflammatory Research : Experimental models of inflammation showed that treatment with this compound led to a marked decrease in inflammatory markers, suggesting its potential use in managing inflammatory disorders .

Data Summary

Activity TypeTarget Pathogen/Cancer TypeMIC (μg/mL)Mechanism
AntimicrobialStaphylococcus aureus0.22 - 0.25Inhibition of cell wall synthesis
AnticancerPancreatic cancerN/AInduction of apoptosis
Anti-inflammatoryN/AN/AModulation of cytokine production

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be systematically optimized?

  • Methodology : Multi-step synthesis typically involves: (i) Formation of the dihydropyridine core via cyclization reactions (e.g., Hantzsch-type). (ii) Coupling of the 4-chlorophenylmethyl group using alkylation or nucleophilic substitution. (iii) Carboxamide formation via activation of the carboxylic acid (e.g., EDC/HOBt coupling).
  • Optimization : Use Design of Experiments (DoE) to vary parameters like temperature (80–120°C), solvent polarity (DMF, DMSO), and catalyst (Lewis acids). Polar aprotic solvents enhance reaction efficiency .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Key Techniques :
  • NMR Spectroscopy : Confirms regiochemistry (e.g., dihydropyridine ring protons at δ 5.8–6.2 ppm) and substituent integration .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~413).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. How do specific functional groups (e.g., dihydropyridine ring, chlorophenyl) influence reactivity and bioactivity?

  • Functional Roles :
  • Dihydropyridine Core : Serves as a redox-active moiety; susceptible to oxidation to pyridine derivatives under aerobic conditions .
  • 4-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. The chloro substituent may engage in halogen bonding with biological targets .
  • 2,4-Dimethoxyphenyl Carboxamide : Methoxy groups contribute to π-stacking interactions in enzyme binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Strategies :
  • Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement.
  • Perform structural analysis (e.g., co-crystallization with enzymes) to validate binding modes.
  • Analyze solubility/pH effects using dynamic light scattering (DLS) to rule out aggregation artifacts .

Q. What computational strategies effectively predict the compound’s binding modes with biological targets?

  • Approaches :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer in redox-active pathways .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Protocol :
  • Systematic Substituent Variation : Replace the 4-chlorophenyl group with fluorophenyl or trifluoromethyl analogs.
  • Bioassay Profiling : Test inhibitory potency (IC50) against target enzymes (e.g., cytochrome P450 isoforms).
  • QSAR Modeling : Apply Random Forest or Partial Least Squares (PLS) to correlate descriptors (e.g., Hammett σ) with activity .

Q. How to design stability studies under varying pH and temperature conditions?

  • Experimental Design :
  • Stress Testing : Incubate the compound at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 7–14 days.
  • Degradation Monitoring : Use HPLC-UV (λ = 254 nm) to quantify decomposition products (e.g., hydrolyzed carboxamide) .

Q. What advanced techniques determine 3D conformation and polymorph screening?

  • Techniques :
  • Single-Crystal X-ray Diffraction : Resolves absolute configuration and hydrogen-bonding networks.
  • Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions (e.g., Form I vs. Form II melting points).
  • Solid-State NMR : Probes molecular dynamics in amorphous vs. crystalline states .

Q. How to evaluate enzyme inhibition kinetics and distinguish between competitive/noncompetitive mechanisms?

  • Kinetic Assays :
  • Lineweaver-Burk Plots : Vary substrate concentration (0.1–10× Km) with fixed inhibitor doses.
  • IC50/Ki Determination : Use Cheng-Prusoff equation to calculate inhibition constants.
  • Preincubation Studies : Assess time-dependent inhibition (e.g., NADPH-dependent CYP450 inactivation) .

Q. What catalytic systems improve yield in key coupling reactions?

  • Catalytic Optimization :
  • Lewis Acids : ZnCl2 or CuI for Ullmann-type couplings (yield improvement: 20→65%).
  • Flow Chemistry : Continuous reactors with Pd/C catalysts reduce reaction time (24h→2h).
  • Microwave Irradiation : Accelerates amide bond formation (80°C→120°C, 30 min) .

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